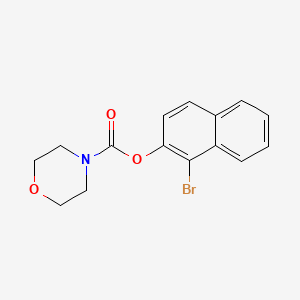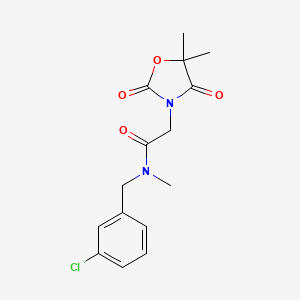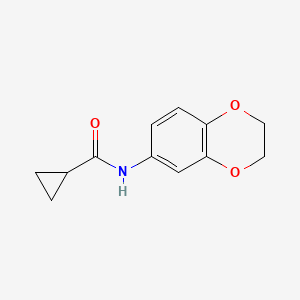
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a member of the acetanilide family of compounds and has been synthesized using various methods.
科学研究应用
MNPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. MNPA has also been studied for its potential as an anticancer agent. In material science, MNPA has been used as a precursor for the synthesis of various organic compounds. In environmental science, MNPA has been studied for its potential as a water-soluble fluorescent probe for the detection of heavy metal ions.
作用机制
The mechanism of action of MNPA is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. MNPA has also been reported to inhibit the activity of lipoxygenase (LOX), an enzyme that plays a key role in the production of leukotrienes, which are involved in inflammation and asthma.
Biochemical and Physiological Effects
MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. MNPA has also been reported to exhibit cytotoxic activity against various cancer cell lines. In addition, MNPA has been reported to exhibit antioxidant activity and to increase the levels of endogenous antioxidants such as glutathione.
实验室实验的优点和局限性
MNPA has several advantages for lab experiments, including its low toxicity, high solubility in organic solvents, and ease of synthesis. However, MNPA has some limitations, including its low water solubility and its potential to form insoluble aggregates in aqueous solutions.
未来方向
There are several future directions for the study of MNPA. One potential direction is the further investigation of its anti-inflammatory, analgesic, and antipyretic activities. Another potential direction is the study of its potential as an anticancer agent. In addition, MNPA could be further studied for its potential as a water-soluble fluorescent probe for the detection of heavy metal ions. Finally, the synthesis of MNPA derivatives could be explored to improve its solubility and other properties.
Conclusion
In conclusion, MNPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA has been synthesized using various methods and has been studied for its potential applications in medicinal chemistry, material science, and environmental science. MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities, as well as cytotoxic activity against various cancer cell lines. MNPA has several advantages for lab experiments, including its low toxicity, high solubility in organic solvents, and ease of synthesis. However, MNPA has some limitations, including its low water solubility and its potential to form insoluble aggregates in aqueous solutions. There are several future directions for the study of MNPA, including the further investigation of its anti-inflammatory, analgesic, and antipyretic activities, the study of its potential as an anticancer agent, and the study of its potential as a water-soluble fluorescent probe for the detection of heavy metal ions.
合成方法
MNPA can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to acetic anhydride and acetic acid to form MNPA. Another method involves the reaction of 4-methoxyaniline with 2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride and acetic acid to form MNPA.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-8-6-12(7-9-13)16-15(18)10-11-4-2-3-5-14(11)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVLMBBAZJKTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5680186.png)



![5-[methyl(2-phenylethyl)amino]-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B5680215.png)
![5,8-dimethyl-2-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5680221.png)
![(3S*,4S*)-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5680224.png)
![4-(3,4-dimethylphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5680232.png)

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5680247.png)
![(3R*,4R*)-3-cyclopropyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5680264.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5680271.png)
![1-(2-chlorophenyl)-4-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5680285.png)